molecular formula C9H14N4 B13431324 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B13431324
M. Wt: 178.23 g/mol
InChI Key: QXBLCBOJJALIMS-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyrrolidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . Another method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can form derivatives through condensation with other compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyrrolidine derivatives, which can have significant biological activity .

Scientific Research Applications

2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. The pyrrolidinyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the pyrimidine and pyrrolidinyl groups makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBLCBOJJALIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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